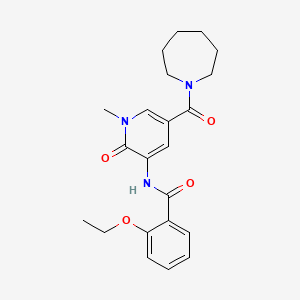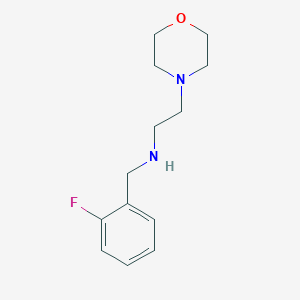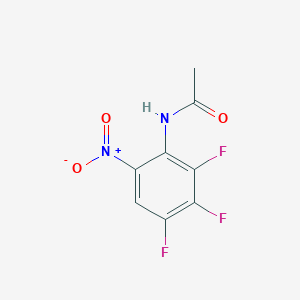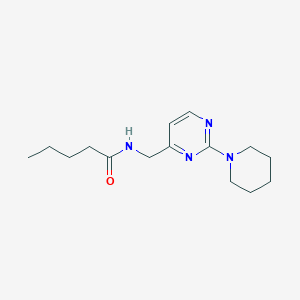
N-methoxy-N,3-dimethylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Copper-Catalyzed Formation of Thiophene Derivatives
Peeters et al. (1994) described the preparation of methoxy-dimethylthiophene derivatives using Cu(I)Br as a catalyst. The process involved the reaction of dibromo-dimethylthiophene and sodium methoxide, indicating potential applications in organic synthesis and catalysis (Peeters et al., 1994).
Bioactivity of Methoxylated Carboxanilides
Michnová et al. (2019) explored the anti-invasive properties of methoxylated and methylated N-aryl-hydroxynaphthalene-carboxanilides, suggesting the use of these compounds in developing antimicrobial and antituberculosis agents. This research highlights the potential of methoxylated thiophene derivatives in medicinal chemistry (Michnová et al., 2019).
Cyclopalladated N,N-Dimethylthiophene-Carboselenoamide Derivatives
Mizuno et al. (1992) studied N,N-dimethylthiophene-carboselenoamides and their reaction with lithium tetrachloropalladate, leading to various palladium complexes. This work demonstrates applications in coordination chemistry and material science (Mizuno et al., 1992).
Synthesis of N-Methoxy-N-methylamides
Kim et al. (2003) reported the synthesis of N-methoxy-N-methylamides from carboxylic acids, a process that has implications for pharmaceutical synthesis and organic chemistry (Kim et al., 2003).
Antitumor and Anti-Inflammatory Properties
Rewcastle et al. (1986) and Abu‐Hashem et al. (2020) explored the antitumor activities of dimethylaminoethyl-aminoacridine-carboxamide derivatives and benzodifuranyl-triazines, respectively. These studies suggest the potential use of methoxylated thiophene derivatives in cancer therapy (Rewcastle et al., 1986); (Abu‐Hashem et al., 2020).
properties
IUPAC Name |
N-methoxy-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXULJHKRIPLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N,3-dimethylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)
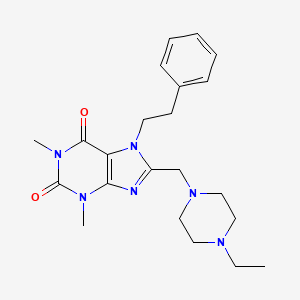





![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)

